molecular formula C20H23ClN4O B3600416 2-{4-[2-(4-chlorophenoxy)ethyl]-1-piperazinyl}-4,6-dimethylnicotinonitrile

2-{4-[2-(4-chlorophenoxy)ethyl]-1-piperazinyl}-4,6-dimethylnicotinonitrile

Cat. No.: B3600416
M. Wt: 370.9 g/mol
InChI Key: ZUVIQGVPQYCQRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-{4-[2-(4-chlorophenoxy)ethyl]-1-piperazinyl}-4,6-dimethylnicotinonitrile” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals and other biologically active compounds . The molecule also contains a chlorophenoxy group, which is found in several herbicides .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the appropriate piperazine derivative and the chlorophenoxyethyl group. These could potentially be combined through a nucleophilic substitution or coupling reaction .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the piperazine ring and the chlorophenoxy group would likely have a significant impact on the molecule’s shape and properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in the molecule. For example, the piperazine ring might undergo reactions with acids or bases, and the chlorophenoxy group might be susceptible to reactions with nucleophiles .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chlorophenoxy group might make the compound more polar, affecting its solubility in different solvents .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s a pharmaceutical, it might interact with biological receptors or enzymes. If it’s a herbicide, it might inhibit a specific pathway in plants .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate safety precautions should be taken when handling it to avoid exposure .

Future Directions

The future research directions for this compound would depend on its current applications. If it’s a pharmaceutical, future research might focus on improving its efficacy or reducing side effects. If it’s a herbicide, research might aim to increase its selectivity or reduce its environmental impact .

Properties

IUPAC Name

2-[4-[2-(4-chlorophenoxy)ethyl]piperazin-1-yl]-4,6-dimethylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN4O/c1-15-13-16(2)23-20(19(15)14-22)25-9-7-24(8-10-25)11-12-26-18-5-3-17(21)4-6-18/h3-6,13H,7-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUVIQGVPQYCQRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C#N)N2CCN(CC2)CCOC3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{4-[2-(4-chlorophenoxy)ethyl]-1-piperazinyl}-4,6-dimethylnicotinonitrile
Reactant of Route 2
Reactant of Route 2
2-{4-[2-(4-chlorophenoxy)ethyl]-1-piperazinyl}-4,6-dimethylnicotinonitrile
Reactant of Route 3
Reactant of Route 3
2-{4-[2-(4-chlorophenoxy)ethyl]-1-piperazinyl}-4,6-dimethylnicotinonitrile
Reactant of Route 4
Reactant of Route 4
2-{4-[2-(4-chlorophenoxy)ethyl]-1-piperazinyl}-4,6-dimethylnicotinonitrile
Reactant of Route 5
Reactant of Route 5
2-{4-[2-(4-chlorophenoxy)ethyl]-1-piperazinyl}-4,6-dimethylnicotinonitrile
Reactant of Route 6
Reactant of Route 6
2-{4-[2-(4-chlorophenoxy)ethyl]-1-piperazinyl}-4,6-dimethylnicotinonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.